REACTION_CXSMILES
|
Cl.CN.N1C=CC=C[CH:5]=1.Cl[NH:11][C:12](=[O:20])[O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CN(C)C=O>[CH3:5][NH:11][C:12](=[O:20])[O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl.CN
|
Name
|
|
Quantity
|
124 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
phenyl chlorocarbamate
|
Quantity
|
94 mL
|
Type
|
reactant
|
Smiles
|
ClNC(OC1=CC=CC=C1)=O
|
Name
|
ice water
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred under nitrogen atmosphere at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (1.5 L) twice
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
n-Heptane and ethyl acetate were added to the concentrated residue
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected by filteration
|
Type
|
WASH
|
Details
|
washed with n-heptane and tert-butyl methyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(OC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74.2 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |